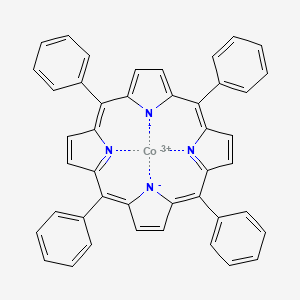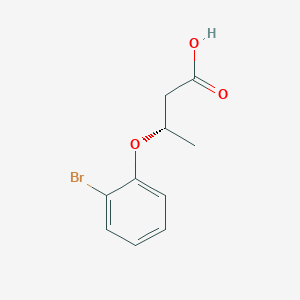
6-Ethyloctahydro-5,8-methanoindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyloctahydro-5,8-methanoindolizine can be achieved through various methods. One common approach involves the cyclization of pyridine derivatives with suitable reagents under specific conditions . For instance, the reaction of 2-pyridylacetate with benzophenones in the presence of iodine catalyst followed by aldol condensation can yield indolizine derivatives . Another method involves the cyclization of 2-alkylpyridines with cyanohydrin triflates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-Ethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways . The compound can bind to cellular receptors, enzymes, or ion channels, leading to various biological effects. For example, it may inhibit DNA topoisomerase I, leading to anticancer activity . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
6-Ethyloctahydro-5,8-methanoindolizine can be compared with other indolizine derivatives and similar nitrogen-containing heterocycles :
Similar Compounds: Indole, pyrrole, quinoline, and isoquinoline are some of the similar compounds that share structural similarities with this compound.
Uniqueness: The unique structure of this compound, with its ethyl and methanoindolizine moieties, distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
9-ethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-2-8-6-9-7-11(8)12-5-3-4-10(9)12/h8-11H,2-7H2,1H3 |
Clave InChI |
OOPRJPVOGVOIGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2CC1N3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



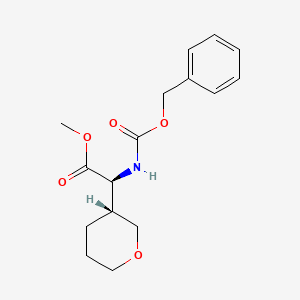
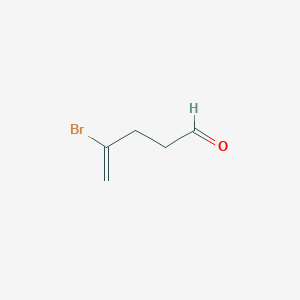
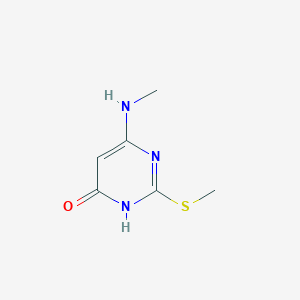
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)
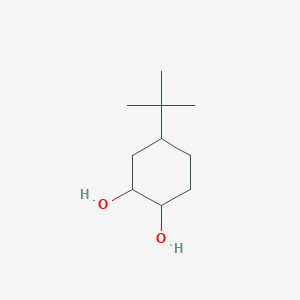

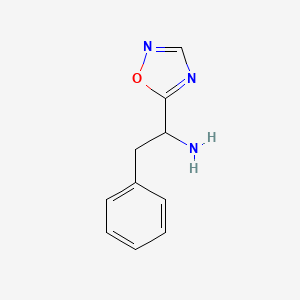
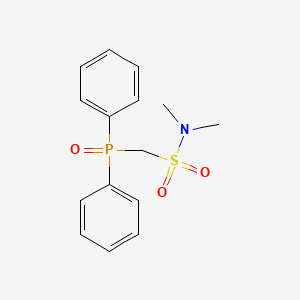
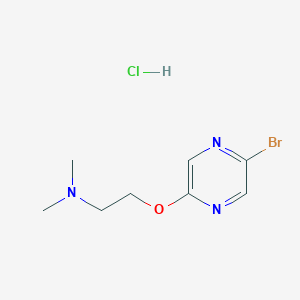
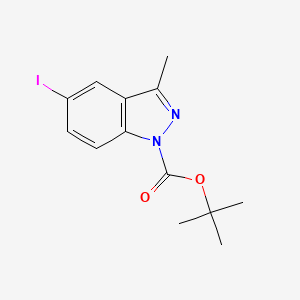
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
